
Phenanthrene-d10
概要
説明
Synthesis Analysis
The synthesis of phenanthrene derivatives, including phenanthrene-d10, can involve various chemical reactions and strategies to introduce deuterium atoms into the phenanthrene structure. For instance, a versatile method for the synthesis of 9,10-disubstituted phenanthrenes has been reported, highlighting the reactivity and adaptability of phenanthrene's core structure in synthetic chemistry (Tempesti et al., 2005). Moreover, advanced palladium-catalyzed reactions have been developed for the efficient synthesis of both symmetric and unsymmetric phenanthrenes, showcasing the chemical versatility of phenanthrene as a precursor for more complex deuterated derivatives (Gou et al., 2018).
Molecular Structure Analysis
The molecular structure of phenanthrene-d10 has been studied through vibrational spectroscopy and theoretical predictions, which provide insights into the arrangement of deuterium atoms within the phenanthrene framework. The assignment of vibrational modes in phenanthrene-d10 was achieved by analyzing its infrared and Raman spectra, with theoretical support from valence force field calculations (Schettino, 1967). These studies confirm the structural integrity of the deuterated phenanthrene and its similarity to the non-deuterated counterpart.
Chemical Reactions and Properties
Phenanthrene-d10 participates in various chemical reactions characteristic of PAHs, including atmospheric oxidation processes. The reaction of phenanthrene with OH radicals in the presence of O2 and NOx has been theoretically studied, elucidating the atmospheric degradation pathways that lead to oxygenated derivatives of phenanthrene, including phenanthrene-d10 (Zhao et al., 2016). This research underscores the environmental relevance of phenanthrene-d10 and its role in atmospheric chemistry.
Physical Properties Analysis
The physical properties of phenanthrene-d10, such as its absorption spectra and phase behavior, are crucial for its application in spectroscopic studies and material science. The ultraviolet, visible, and near-infrared absorption spectra of matrix-isolated phenanthrene cations, including the deuterated variants, provide valuable information on the electronic structure and photophysical properties of phenanthrene-d10 (Salama et al., 1994).
Chemical Properties Analysis
The chemical behavior of phenanthrene-d10, especially in relation to its deuterium atoms, offers insights into its stability and reactivity. Deuterated phenanthrene is metabolized into tetraol end products via the diol epoxide pathway, a process that can be quantified in biological samples to assess PAH metabolism. This property of phenanthrene-d10 is exploited in studies aiming to evaluate the metabolic activation of carcinogenic PAHs and individual susceptibility to their effects (Definitions, 2020).
科学的研究の応用
Application in Environmental Science
Phenanthrene-d10 is used in the study of the degradation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), which is a concern due to its toxic, carcinogenic, and mutagenic effects .
Summary of the Application
In a study, biochar-supported nano zero-valent iron (BC@nZVI) was used as a novel and efficient non-homogeneous activator for persulfate (PS). The aim was to identify the primary pathways, the degradation mechanism, and the performance of phenanthrene with PS activated by BC@nZVI .
Methods of Application or Experimental Procedures
BC@nZVI was prepared by the liquid phase reduction method and characterized using various techniques. The effects of the iron-carbon mass ratio and BC@nZVI dosage were investigated. A pseudo-first-order kinetic model was used to evaluate the phenanthrene degradation .
Results or Outcomes
The results showed that BC supported nZVI and inhibited the agglomeration of nZVI, improving PS’s activation efficiency. The optimal iron-carbon mass ratio was determined to be 1:4, accompanied by a dosage of 0.6 g/L of BC@nZVI. During PS activation, nZVI was transformed to Fe 2+ and Fe 3+, with the majority being Fe 3+. The reducibility of nZVI in BC@nZVI enabled the reduction of Fe 3+ to Fe 2+ to activate PS .
Application in Medicine
Phenanthrene is a nucleus of the poly aromatic hydrocarbon family consisting of three fused benzene rings. They are of great importance in the field of medicine .
Summary of the Application
Many naturally existing drugs such as morphine, codeine halofantrine, among others bear the phenanthrene nucleus. Synthetic derivatives including dextromethorphan and other drugs also possess this nucleus .
Methods of Application or Experimental Procedures
Phenanthrene is mainly synthesized through Bardhan-Sengupta synthesis, Haworth synthesis and Pschorr synthesis of phenanthrene .
Results or Outcomes
Phenanthrene derivates have many distinct therapeutic benefits including analgesic, antitussive, antimalarial, cytotoxic, and anticonstipation .
Application in Environmental Science
Phenanthrene is widely distributed in the environment. The rapid development of the coking industry has led to diverse polycyclic aromatic hydrocarbons (PAHs) contamination of soil and groundwater at many coking sites .
Summary of the Application
Peroxymonosulfate (PMS) advanced oxidation is gaining recognition as a promising method for tackling persistent soil pollutants .
Methods of Application or Experimental Procedures
Developing an efficient PMS activator remains a formidable task .
Results or Outcomes
The results of this application are not specified in the source .
Application in Material Science
Phenanthrene is used in the synthesis of a new macrocycle, phenanthrene2arene .
Summary of the Application
Phenanthrene2arene is synthesized with nanometer-sized cavities in high yield. The nonporous adaptive crystals of phenanthrene2arene exhibit excellent benzene adsorption capacity .
Methods of Application or Experimental Procedures
The nonporous adaptive crystals of phenanthrene2arene are synthesized and one host molecule can at maximum adsorb five benzene molecules .
Results or Outcomes
Activated crystals of phenanthrene2arene are able to separate benzene from an equimolar mixture of benzene and cyclohexane.
Application in Soil Remediation
Phenanthrene is used in the study of the remediation of polycyclic aromatic hydrocarbon (PAH)-contaminated soils .
Summary of the Application
This study harnessed Shewanella oneidensis MR-1, a model dissimilatory metal-reducing bacterium (DMRB), to synthesize Mn 2 O 3 nanoparticles by oxidizing Mn (II). These nanoparticles were employed to activate peroxymonosulfate (PMS) for phenanthrene degradation in soil .
Methods of Application or Experimental Procedures
The study designed batch experiments run for 63 days to comprehensively investigate the effects of the combined addition of anaerobic sludge and granular biochar on microbial community and function and the anaerobic biodegradation of phenanthrene .
Results or Outcomes
The removal efficiency of phenanthrene reached 72.0% after the addition of anaerobic activated sludge. The incorporation of anaerobic activated sludge and biochar resulted in a 25.3% increase in phenanthrene removal compared to a single soil .
Safety And Hazards
Phenanthrene-d10 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893475 | |
| Record name | Phenanthrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenanthrene-d10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenanthrene-d10 | |
CAS RN |
1517-22-2 | |
| Record name | Phenanthrene-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

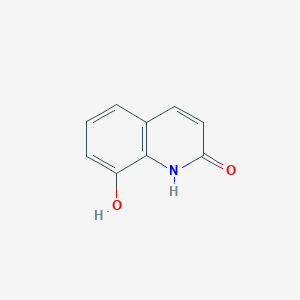

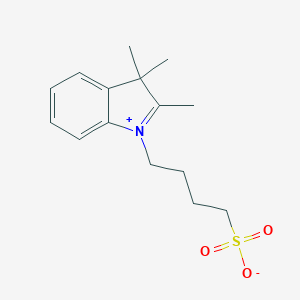
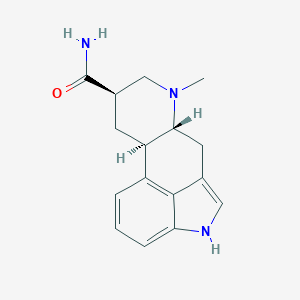
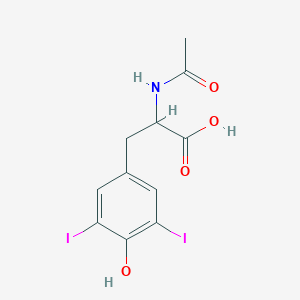

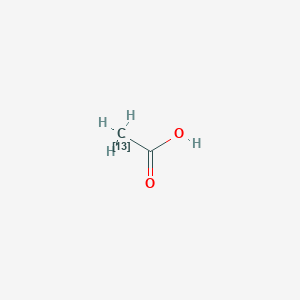
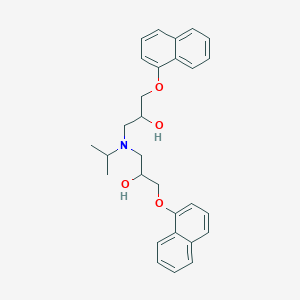
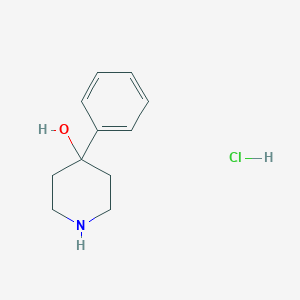
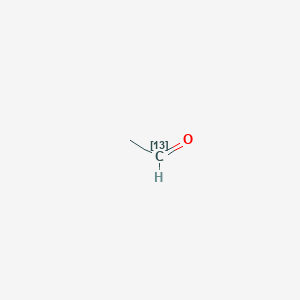
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)
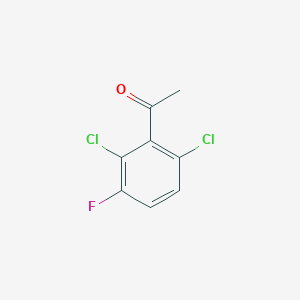
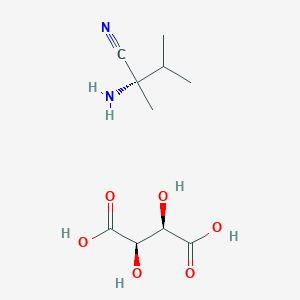
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)